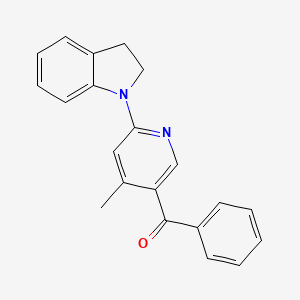

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18N2O |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |

InChI Key |

HKTRAZIGIJIXGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylpyridin-3-yl Phenyl Ketone

The core pyridine scaffold is constructed through a Friedel-Crafts acylation. For example, 4-methylpyridine undergoes acylation with benzoyl chloride in the presence of AlCl₃, yielding 4-methylpyridin-3-yl phenyl ketone. Alternative methods include Pd-catalyzed coupling of 4-methylpyridine-3-boronic acid with benzoyl chloride.

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane, 0°C → rt, 12 h

-

Yield : ~78% (theoretical)

Synthetic Route 2: Modular Assembly via Coupling Reactions

Suzuki-Miyaura Coupling for Pyridine-Indoline Linkage

A boronic ester derivative of indoline (e.g., indoline-1-boronic acid pinacol ester) couples with 6-bromo-4-methylpyridin-3-yl phenyl ketone under Pd catalysis.

Typical Conditions

Ketone Installation via Weinreb Amide Intermediates

An alternative approach employs a Weinreb amide intermediate. 6-(Indolin-1-yl)-4-methylpyridine-3-carboxylic acid is converted to its Weinreb amide, which reacts with phenylmagnesium bromide to form the ketone.

Advantages

-

Avoids harsh Friedel-Crafts conditions.

-

Enables late-stage diversification of the aryl group.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may promote side reactions. Non-polar solvents (toluene) improve selectivity for coupling steps. Elevated temperatures (>80°C) accelerate Pd-catalyzed reactions but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂, Xantphos) are optimal for cross-couplings, while CuI facilitates Ullmann-type couplings for C–N bond formation. Piperidine acts as both base and ligand in SNAr, stabilizing transition states.

Intermediate Characterization and Quality Control

Key intermediates are validated via:

-

¹H NMR : Aromatic proton integration confirms substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine H2 and H5).

-

HPLC Purity : >98% purity for intermediates ensures high final yield.

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 314.4 for the final product) verify stoichiometry.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

-

Amination : Reaction with amines (e.g., piperidine) at the pyridine ring’s C-2 or C-4 positions, facilitated by electron-withdrawing groups.

-

Halogenation : Chlorination or bromination under acidic conditions, targeting the pyridine ring’s activated sites .

Table 1: Conditions for Nucleophilic Substitution

| Reagent | Temperature (°C) | Solvent | Outcome | Source |

|---|---|---|---|---|

| Piperidine | 40 | THF/DMF | Substitution at pyridine C-2 | |

| NaI (iodination) | 80–100 | Acetonitrile | Iodo-substituted derivative |

Oxidation and Reduction Reactions

The ketone group and methylpyridine moiety participate in redox reactions:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Methyl Oxidation : The 4-methyl group on the pyridine ring is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Ketone reduction | H₂, 10% Pd-C | 50°C, ethanol | Alcohol derivative |

| Methyl oxidation | KMnO₄, H₂SO₄ | Reflux, H₂O | Pyridine-4-carboxylic acid analog |

Enzymatic and Metabolic Reactions

In biological systems, cytochrome P450 enzymes mediate:

-

Hydroxylation : Addition of –OH groups to the indoline or phenyl rings, forming metabolites.

-

Conjugation : Glucuronidation or sulfonation at the ketone or aromatic positions for detoxification .

Key metabolic pathways :

-

Phase I : Hydroxylation at indoline C-5 or phenyl C-4.

-

Phase II : Glucuronic acid conjugation via UDP-glucuronosyltransferases.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling:

-

Suzuki-Miyaura : Reaction with arylboronic acids at the pyridine ring’s halogenated positions.

-

Buchwald-Hartwig : Amination using palladium ligands (e.g., XPhos) to form C–N bonds .

Example :

-

Coupling with 4-bromophenylboronic acid yields a biaryl derivative with a 75–85% yield under Pd(OAc)₂ catalysis .

Acid/Base-Mediated Reactions

-

Ketone Alkylation : Deprotonation with LDA (lithium diisopropylamide) followed by alkyl halide addition.

-

Hydrolysis : Acidic cleavage of the indoline ring, forming a primary amine and substituted pyridine.

Critical conditions :

-

Alkylation requires anhydrous THF at –78°C to avoid side reactions.

-

Hydrolysis proceeds optimally in 6M HCl at 100°C for 12 hours.

Photochemical Reactions

UV irradiation induces:

-

Ring-opening : The indoline moiety undergoes retro-Diels-Alder reactions, generating reactive intermediates.

-

Dimerization : Formation of cycloadducts via [2+2] or [4+2] pathways under specific wavelengths.

Scientific Research Applications

Pharmaceutical Development

The primary application of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone lies in its potential as a lead compound in drug discovery. Research indicates that it may exhibit:

- Anticancer Properties : Preliminary studies show that derivatives of this compound have cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Structural similarities with other compounds suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Activity : Evidence suggests that this compound may protect neuronal cells from damage, positioning it as a potential treatment for neurodegenerative diseases.

Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques used in these studies include:

- Binding Affinity Assays : These assays measure the interaction strength between the compound and its biological targets.

- Biochemical Pathway Analysis : Investigating how this compound influences specific biochemical pathways can provide insights into its therapeutic mechanisms.

Mechanism of Action

The exact mechanism of action for (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structural uniqueness lies in its indoline-pyridine scaffold. Below is a comparison with analogous methanones:

| Compound | Core Structure | Substituents | Biological Activity |

|---|---|---|---|

| (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone | Pyridine + indoline | 4-methyl, 6-indolin-1-yl, 3-phenylmethanone | Not explicitly reported; inferred kinase/transporter modulation potential |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Phenyl + indole | 4-amino, 3-indol-1-yl, 4-hydroxyphenylmethanone | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) |

| (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Indazole + piperidine | 1-ethyl, 6-fluoro, 3-(trifluoromethylphenyl)piperidine | Retinol-binding protein antagonist (preclinical efficacy) |

| (4-(4-Methoxyphenyl)-2-phenylpyridin-3-yl)(phenyl)methanone | Pyridine | 4-(4-methoxyphenyl), 2-phenyl, 3-phenylmethanone | Synthetic intermediate for spiro-fused pyridine derivatives |

Substituent Effects on Activity

- Indoline vs. Indole/Indazole: The saturated indoline in the target compound may confer improved metabolic stability compared to indole derivatives (e.g., [4-amino-3-(1H-indol-1-yl)phenyl]methanone), which are prone to oxidation .

- In contrast, fluorine in analogous compounds (e.g., 6-fluoroindazole in ) increases electronegativity and bioavailability .

- Phenylmethanone Position: The 3-position substitution on pyridine (as in the target compound) is distinct from 4-hydroxyphenylmethanone in , which introduces hydrogen-bonding capacity for target engagement.

Pharmacokinetic and Physicochemical Properties

ADMET Profile Comparison

| Parameter | Target Compound | 4-Amino-3-(1H-indol-1-yl)phenylmethanone | (1-Ethyl-6-fluoro-1H-indazol-3-yl)(piperidinyl)methanone |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (predicted) | 2.8–3.2 | 4.1 |

| Water Solubility | Moderate (logS ≈ -4.5) | -5.00 to -6.00 (low) | -5.8 (low) |

| Caco-2 Permeability | High (predicted) | High | Moderate |

| CYP450 Inhibition | Not reported | Low | High (due to trifluoromethyl group) |

- The target compound’s moderate logP and solubility suggest balanced absorption, whereas highly lipophilic analogs (e.g., ) may face distribution challenges.

Biological Activity

The compound (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a synthetic organic molecule characterized by a complex structure that includes an indoline moiety, a pyridine ring, and a phenyl group. This unique combination positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound suggests significant structural complexity, which can influence its biological interactions. The presence of both indoline and pyridine rings is hypothesized to enhance its bioactivity compared to other derivatives lacking such dual functionalities.

Structural Features

| Feature | Description |

|---|---|

| Indoline Moiety | A bicyclic structure contributing to the compound's ability to interact with biological targets. |

| Pyridine Ring | A nitrogen-containing aromatic ring that may facilitate binding to various receptors. |

| Phenyl Group | Enhances lipophilicity and may influence pharmacokinetic properties. |

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Activity :

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies often focus on binding affinities to specific targets, which are crucial for understanding pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Indolin-1-yl)-2-methylpyridin-3-one | Indoline and pyridine rings | Anticancer properties |

| 4-Methyl-N-(phenyl)benzamide | Aromatic amide with similar functional groups | Anti-inflammatory effects |

| 5-(Indolin-1-yl)thiazole | Indoline fused with thiazole | Antimicrobial activity |

These comparisons highlight the unique combination of indoline and pyridine functionalities present in this compound, which may contribute to its distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

- Synthesis Methods :

- Bioassays :

- Pharmacological Evaluation :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone?

- Methodology :

- Coupling Reactions : Use indole derivatives (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with aryl aldehydes under reflux in ethanol, employing catalysts like CuI/Pd(PPh₃)₄ for cross-coupling .

- Characterization : Confirm intermediates via ¹H NMR (e.g., D₂O-exchangeable NH₂ protons at δ 10.98 ppm) and LC-MS for purity assessment .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction time (1–24 hours) to improve yield .

Q. How can structural elucidation of this compound be achieved?

- Methodology :

- X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., synchrotron radiation) to confirm substituent geometry and intermolecular interactions .

- Spectroscopy : Assign aromatic protons via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and confirm carbonyl stretching vibrations (~1650–1700 cm⁻¹) via FTIR .

Q. What analytical methods are suitable for purity assessment?

- Methodology :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345) .

Advanced Research Questions

Q. How does the electronic structure influence bioactivity?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO orbitals and dipole moments, correlating with binding affinity to targets like MAPK .

- Spectroscopic Analysis : Measure solvatochromic shifts in UV-Vis (e.g., λₘₐₓ in toluene vs. DMSO) to assess charge-transfer interactions .

Q. What ADMET properties are critical for pharmacokinetic optimization?

- Methodology :

- In Silico Prediction : Use SwissADME or QikProp to calculate log P (<5), % human oral absorption (>80%), and blood-brain barrier permeability (e.g., log BB < 0.3) .

- Caco-2 Assays : Measure permeability (log Pₐₚₚ > 1 × 10⁻⁶ cm/s) to predict intestinal absorption .

Q. How can molecular docking guide SAR studies?

- Methodology :

- Target Selection : Dock the compound into MAPK (PDB: 1A9) using AutoDock Vina, focusing on hydrogen bonds with Lys53 and hydrophobic interactions with Val74 .

- Derivative Screening : Synthesize analogs with substituents (e.g., -OH, -CF₃) and compare binding energies (<-8.0 kcal/mol) to optimize activity .

Q. What stability challenges arise under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.